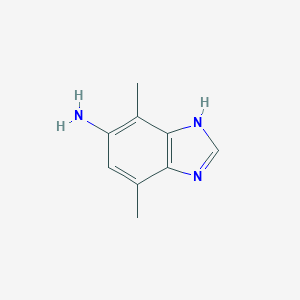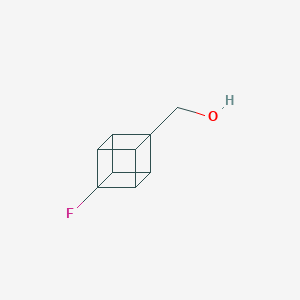
(4-fluorocuban-1-yl)méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorocuban-1-yl)methanol is a unique chemical compound characterized by its cubane structure, which is a cubic arrangement of carbon atoms. The presence of a fluorine atom and a methanol group attached to the cubane core makes this compound particularly interesting for various scientific applications. Its molecular formula is C₉H₉FO, and it has a molecular weight of 152.06 g/mol .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex cubane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of cubane with fluorinating agents such as Selectfluor, followed by the treatment with methanol under controlled conditions .
Industrial Production Methods: Industrial production of (4-Fluorocuban-1-yl)methanol is not widely documented, but it would likely involve scalable fluorination techniques and efficient purification processes to ensure high purity and yield. The use of continuous flow reactors and advanced separation technologies could be employed to optimize the production process.
Types of Reactions:
Oxidation: (4-Fluorocuban-1-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to other functional groups such as alkanes.
Substitution: The fluorine atom in the cubane structure can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogen exchange reactions using reagents like sodium iodide in acetone.
Major Products:
Oxidation: Formation of (4-Fluorocuban-1-yl)aldehyde or (4-Fluorocuban-1-yl)carboxylic acid.
Reduction: Formation of (4-Fluorocuban-1-yl)alkane.
Substitution: Formation of various substituted cubane derivatives.
Mécanisme D'action
The mechanism of action of (4-Fluorocuban-1-yl)methanol is not well-documented, but it is likely to involve interactions with specific molecular targets due to its unique cubane structure. The fluorine atom and methanol group may play roles in binding to enzymes or receptors, influencing biological pathways and exerting specific effects.
Comparaison Avec Des Composés Similaires
Cubane: The parent compound of (4-Fluorocuban-1-yl)methanol, known for its high energy density and stability.
Fluorocubane: Similar to (4-Fluorocuban-1-yl)methanol but without the methanol group.
Methanol-substituted Cubanes: Compounds with different substituents on the cubane core.
Uniqueness: (4-Fluorocuban-1-yl)methanol is unique due to the combination of a fluorine atom and a methanol group on the cubane structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
(4-fluorocuban-1-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-9-5-2-6(9)4-7(9)3(5)8(2,4)1-11/h2-7,11H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTXBKWQVYSGMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
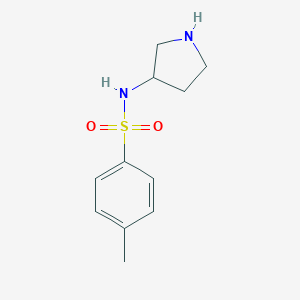
![N-(2-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B68680.png)



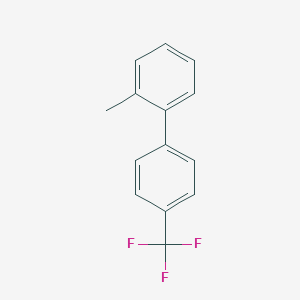
![(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid](/img/structure/B68690.png)
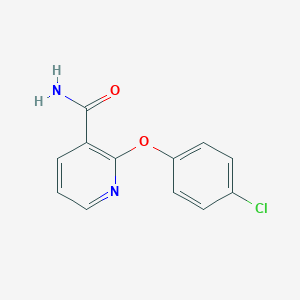
![4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B68692.png)

![Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI)](/img/structure/B68696.png)
![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)
